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molecular formula C19H13F2N7 B612286 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline CAS No. 943540-75-8

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Cat. No. B612286
M. Wt: 377.3 g/mol
InChI Key: JRWCBEOAFGHNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629144B2

Procedure details

The crude 6-{1,1-difluoro-2-[(6E)-6-hydrazono-3-(1-methyl-1H-pyrazol-4-yl)pyridazin-1(6H)-yl]-2-oxoethyl}quinoline from step 3 above (3.67 mmol) was brought in a reaction balloon under argon. 36 mL of 1-methoxy-2-propanol was added and the mixture was stirred at 105° C. for 1 h. Then the reaction mixture was brought to gentle reflux for one additional hour (108° C.). The reaction mixture was allowed to cool to room temperature and poured out in a solution of 10 g of sodium carbonate in 100 mL of water. 100 mL toluene was added and the layers were separated. The water layer was extracted with toluene (100 mL). The combined organic layers were washed with water and evaporated, yielding 700 mg of compound (I) (1.86 mmol; 51%).
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
700 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[CH:25][CH:24]=[CH:23]2)([F:19])[C:3]([N:5]1[N:6]=[C:7]([C:13]2[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=2)[CH:8]=[CH:9]/[C:10]/1=[N:11]\[NH2:12])=O.COCC(O)C.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O>[F:1][C:2]([F:19])([C:3]1[N:5]2[N:6]=[C:7]([C:13]3[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=3)[CH:8]=[CH:9][C:10]2=[N:11][N:12]=1)[C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[CH:25][CH:24]=[CH:23]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)N/1N=C(C=C\C1=N/N)C=1C=NN(C1)C)(F)C=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
COCC(C)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
700 mg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 105° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for one additional hour (108° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with toluene (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C=1C=C2C=CC=NC2=CC1)(C1=NN=C2N1N=C(C=C2)C=2C=NN(C2)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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